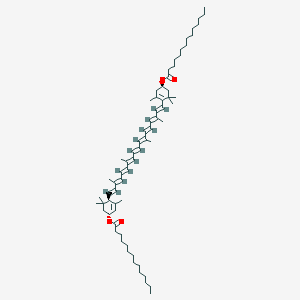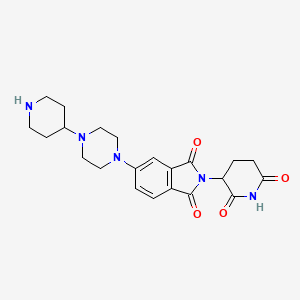
E3 Ligand-Linker Conjugate 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligand-Linker Conjugate 2 is a synthetic compound used in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target-binding ligand, a linker, and an E3 ubiquitin ligase-binding moiety. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, a cellular mechanism responsible for protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligand-Linker Conjugate 2 involves several steps. Initially, the E3 ligase ligand is synthesized, followed by the attachment of a linker molecule. The final step involves the conjugation of the target-binding ligand to the linker. Common reagents used in these reactions include primary amines, DIPEA (N,N-diisopropylethylamine), and solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
E3 Ligand-Linker Conjugate 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
科学的研究の応用
E3 Ligand-Linker Conjugate 2 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation.
Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer.
Industry: Utilized in the production of high-quality PROTACs for research and development purposes.
作用機序
E3 Ligand-Linker Conjugate 2 functions by binding to an E3 ubiquitin ligase and a target protein, bringing them into close proximity. This induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves several steps, starting with the activation of ubiquitin by enzyme E1, followed by its transfer to E2, and finally to the target protein by E3 ligase .
類似化合物との比較
Similar Compounds
Cereblon Ligand-Linker Conjugates: Used in PROTAC technology for targeted protein degradation.
Von Hippel-Lindau Ligand-Linker Conjugates: Another class of compounds used in PROTACs.
Uniqueness
E3 Ligand-Linker Conjugate 2 is unique due to its specific binding affinity and stability, making it highly effective in inducing targeted protein degradation. Its versatility in conjugation with various target-binding ligands also sets it apart from other similar compounds .
特性
CAS番号 |
2098492-26-1 |
|---|---|
分子式 |
C16H20N4O6 |
分子量 |
364.35 g/mol |
IUPAC名 |
dimethyl 3-[2-(4-azidobutylamino)-2-oxoethoxy]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N4O6/c1-24-15(22)11-6-5-7-12(14(11)16(23)25-2)26-10-13(21)18-8-3-4-9-19-20-17/h5-7H,3-4,8-10H2,1-2H3,(H,18,21) |
InChIキー |
OCHRFWNYKLMSGR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)OCC(=O)NCCCCN=[N+]=[N-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)

![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)


![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)

![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)

![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine](/img/structure/B11934888.png)
![2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide](/img/structure/B11934891.png)
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one](/img/structure/B11934896.png)
![rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B11934901.png)
